molecular formula C17H17N3O4S B2686936 2,6-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-49-9

2,6-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2686936
CAS No.: 851978-49-9
M. Wt: 359.4
InChI Key: KGDRIGMRBPMXNT-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a benzohydrazide derivative featuring a benzothiazole moiety substituted with methoxy groups at positions 2, 6 (on the benzohydrazide) and 4 (on the benzothiazole). This compound belongs to a class of hydrazide-hydrazone derivatives known for their diverse biological activities, including antimicrobial and antitumor properties . Its synthesis likely involves condensation reactions between substituted benzohydrazides and benzothiazole aldehydes, analogous to methods reported for related compounds (e.g., hydrazide derivatives in and ) . Structural characterization of such compounds typically employs spectroscopic techniques (IR, NMR, MS) and X-ray crystallography (using tools like SHELX and WinGX) .

Properties

IUPAC Name

2,6-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-22-10-6-4-7-11(23-2)14(10)16(21)19-20-17-18-15-12(24-3)8-5-9-13(15)25-17/h4-9H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDRIGMRBPMXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NNC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 2,6-dimethoxybenzohydrazide with 4-methoxy-1,3-benzothiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or p-toluenesulfonic acid, to facilitate the formation of the hydrazide bond.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzothiazoles or benzohydrazides.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2,6-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide. It has shown significant efficacy against various strains of bacteria, including Mycobacterium tuberculosis, which is responsible for tuberculosis. The compound exhibits a mechanism that involves the inhibition of bacterial growth through interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

Research has indicated that derivatives of benzothiazole compounds, including this compound, may possess anticancer activity. These compounds have been tested for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that the compound could inhibit the growth of cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Skin Depigmentation

The compound has also been investigated for its potential as a skin depigmenting agent. It was found to significantly reduce melanin production in melanocyte cell lines without causing cytotoxicity. The mechanism involves the modulation of enzymes like dopachrome tautomerase, which plays a critical role in melanin biosynthesis .

Insecticidal Properties

In agricultural research, this compound has been identified as a potential insecticide. It acts as a chitin synthesis inhibitor in pests such as Chilo suppressalis, effectively disrupting their growth and development. This property can be leveraged to develop environmentally friendly pest control agents that target specific insects without affecting beneficial species .

Polymer Chemistry

The compound is being explored for its utility in polymer chemistry, particularly in the development of novel materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength due to its unique chemical structure. Research is ongoing to optimize these materials for applications in coatings and composites .

Case Studies

StudyFocusFindings
Study on Antimicrobial Activity Evaluated against Mycobacterium tuberculosisSignificant inhibition of bacterial growth
Anticancer Research Tested on various cancer cell linesInduced apoptosis and inhibited proliferation
Skin Depigmentation Study Effects on melanin productionReduced melanin synthesis without toxicity
Insecticidal Efficacy Impact on Chilo suppressalisEffective chitin synthesis inhibitor

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to modulate biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s benzothiazole and methoxy substitutions distinguish it from other benzohydrazides. Below is a comparative analysis with key analogs:

Compound Core Structure Substituents Key Features
2,6-Dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide (Target) Benzohydrazide + Benzothiazole - 2,6-Dimethoxy (benzohydrazide)
- 4-Methoxy (benzothiazole)
Enhanced lipophilicity due to methoxy groups; potential for π-π stacking .
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Benzohydrazide + Benzimidazole Varied benzylidene substituents (e.g., halides, methoxy) Benzimidazole core may improve DNA intercalation .
(E)-4-((3-Methyl-4-(methylsulfonyl)pyridin-2-yl)methoxy)-N'-(substituted benzylidene)benzohydrazide Benzohydrazide + Pyridine - Methylsulfonyl pyridine
- Substituted benzylidene
Sulfonyl groups enhance antibacterial activity (ZI: 19–25 mm) .
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones Triazole + Sulfonylbenzene - Sulfonylbenzene
- Difluorophenyl
Triazole-thione tautomerism influences reactivity and stability .

Crystallographic and Computational Analysis

  • Crystallography : Tools like SHELX and WinGX () enable precise determination of bond lengths and angles. For example, methoxy groups in similar compounds exhibit C-O bond lengths of ~1.36 Å .
  • Tautomerism and Stability : Unlike triazole-thiones (), the target compound’s benzothiazole-hydrazide linkage may resist tautomerism, enhancing stability under physiological conditions .

Biological Activity

2,6-Dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a hydrazide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves the reaction between 2,6-dimethoxybenzohydrazide and 4-methoxy-1,3-benzothiazol-2-amine. This reaction is usually conducted in solvents like ethanol or methanol, often utilizing catalysts such as acetic acid to facilitate the formation of the hydrazide bond.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For example, derivatives of benzothiazole have shown promising results in inhibiting the growth of A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. Specifically, modifications to the benzothiazole nucleus have been linked to enhanced anticancer activity .

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound NameCell Line TestedIC50 (μM)
Compound B7A4311.0
Compound B7A5492.5
Compound B7H12993.0

Enzyme Inhibition

Another significant biological activity of this compound is its potential as a butyrylcholinesterase (BChE) inhibitor. BChE inhibition is crucial in the treatment of Alzheimer's disease and other neurodegenerative disorders. Compounds structurally related to this compound have demonstrated selective inhibition against BChE compared to acetylcholinesterase (AChE), suggesting a favorable profile for therapeutic applications .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Research has indicated that benzothiazole derivatives can exhibit selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds are often in the low micromolar range, indicating strong antibacterial potential .

The mechanism by which this compound exerts its biological effects may involve interactions with specific cellular targets. Molecular docking studies suggest that these compounds can bind effectively to active sites on enzymes such as BChE and various kinases involved in cancer progression. This binding can lead to inhibition of enzyme activity and subsequent alterations in cell signaling pathways related to proliferation and apoptosis .

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in preclinical models:

  • Study on Anticancer Activity : In vitro assays demonstrated that a series of benzothiazole derivatives inhibited cancer cell proliferation significantly more than standard chemotherapy agents like doxorubicin .
  • Neuroprotective Effects : Another study evaluated the neuroprotective effects of related compounds against amyloid-beta-induced toxicity in neuronal cell lines. Results showed increased cell viability and reduced apoptosis markers compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide and its derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted benzohydrazides and heterocyclic aldehydes. For example, refluxing 2,6-dimethoxybenzohydrazide with 4-methoxy-1,3-benzothiazole-2-carbaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) yields the target compound. Purification is achieved via recrystallization using ethanol/water mixtures, with yields optimized by controlling reaction time (4–6 hours) and stoichiometry .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • UV-Vis/FTIR : Confirm the presence of hydrazide (–NH–CO–) and benzothiazole (C–S–C) functional groups.
  • NMR : Assign methoxy (–OCH₃), aromatic proton environments, and hydrogen-bonding interactions.
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., SHELX for refinement, WinGX for data processing). Anisotropic displacement parameters validate thermal motion and disorder .

Q. What in vitro assays are used to screen its biological activity?

  • Methodological Answer : Common assays include:

  • Antimicrobial : Broth microdilution (MIC determination against Mycobacterium tuberculosis or fungal pathogens like Botrytis cinerea).
  • Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values.
  • Enzyme inhibition : Cholinesterase (AChE/BChE) or xanthine oxidase (XO) inhibition studies using Ellman’s method or spectrophotometric monitoring .

Advanced Research Questions

Q. How do computational methods enhance understanding of its structure-activity relationships (SAR)?

  • Methodological Answer :

  • DFT calculations : Optimize geometry using B3LYP/6-311++G(d,p) to analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps).
  • Molecular docking : Simulate binding modes with target enzymes (e.g., AChE or XO) using AutoDock Vina. Validate docking poses with experimental IC₅₀ values and RMSD thresholds (<2.0 Å) .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Methodological Answer : Discrepancies in activity (e.g., variable IC₅₀ values) may arise from polymorphic forms or solvent inclusion in crystal lattices. Single-crystal X-ray diffraction identifies hydrogen-bonding networks or π-stacking interactions that influence solubility and bioavailability. For example, SHELXL refinement can detect lattice water molecules that alter compound stability .

Q. What strategies optimize synthetic yields for derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substituent tuning : Introduce electron-withdrawing groups (e.g., –NO₂) at the benzothiazole 4-position to enhance antimicrobial potency.
  • Solvent selection : Use DMSO for high-temperature condensations (e.g., 18-hour reflux) to improve reaction efficiency.
  • Catalysis : Employ transition metal complexes (e.g., Cu²⁺) to accelerate cyclization steps, as seen in thiazole-based derivatives .

Q. How do metal complexes of this compound improve therapeutic efficacy?

  • Methodological Answer : Coordination with metals like Cu²⁺ or Ni²⁺ enhances DNA cleavage and anticancer activity via redox cycling. Synthesize complexes by reacting the ligand with metal salts (e.g., CuCl₂·2H₂O) in methanol/water mixtures. Characterize using ESR spectroscopy and cyclic voltammetry to confirm metal-ligand charge transfer .

Data Analysis and Contradiction Resolution

Q. How to address variability in reported enzyme inhibition data?

  • Methodological Answer :

  • Assay standardization : Use consistent enzyme sources (e.g., human recombinant AChE vs. bovine-derived) and substrate concentrations.
  • Control experiments : Include positive controls (e.g., donepezil for AChE) to normalize inter-lab variability.
  • Meta-analysis : Compare substituent effects across studies (e.g., ortho-methoxy vs. para-nitro groups) using 3D-QSAR models .

Q. What role do solvation effects play in spectroscopic interpretations?

  • Methodological Answer : Solvent polarity shifts NMR chemical shifts (e.g., DMSO-d₆ vs. CDCl₃) and FTIR stretching frequencies. Use COSMO-RS simulations to predict solvatochromic behavior and validate with experimental UV-Vis spectra in solvents of varying polarity (e.g., ethanol vs. cyclohexane) .

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